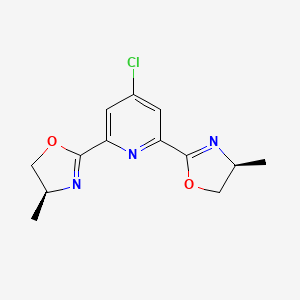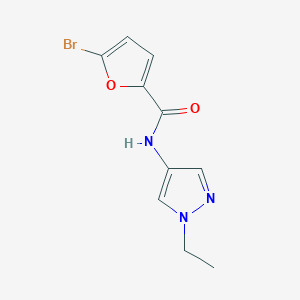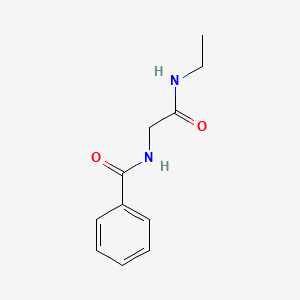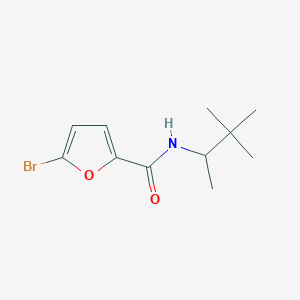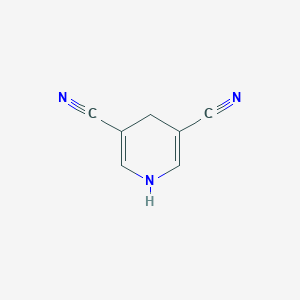
1,4-Dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydropyridine-3,5-dicarbonitrile is a compound belonging to the class of 1,4-dihydropyridines, which are well-known for their diverse biological activities and significant pharmacological potential. These compounds are particularly noted for their role as calcium channel blockers, making them valuable in the treatment of cardiovascular diseases such as hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dihydropyridine-3,5-dicarbonitrile can be synthesized through a multicomponent reaction involving 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines. This autocatalytic four-component reaction results in the formation of the desired compound . The reaction typically involves heating the reactants under reflux conditions, and the structure of the synthesized compounds is confirmed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2- and 6-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have significant biological activities .
Applications De Recherche Scientifique
1,4-Dihydropyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to calcium channel modulation and its effects on cellular processes.
Mécanisme D'action
The primary mechanism of action of 1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is crucial for its antihypertensive effects and its role in cardiovascular therapy .
Comparaison Avec Des Composés Similaires
- Amlodipine
- Nifedipine
- Felodipine
Comparison: 1,4-Dihydropyridine-3,5-dicarbonitrile shares structural similarities with other 1,4-dihydropyridines but stands out due to its unique substitution pattern at the 3,5-positions. This unique structure contributes to its distinct pharmacological profile, including its high conductance-type calcium-activated potassium channel opening effect . Unlike some other dihydropyridines, it also exhibits a smooth muscle relaxant effect, making it useful in treating conditions like urinary incontinence .
Propriétés
Formule moléculaire |
C7H5N3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H5N3/c8-2-6-1-7(3-9)5-10-4-6/h4-5,10H,1H2 |
Clé InChI |
VCLSSIUDTNSANT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CNC=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


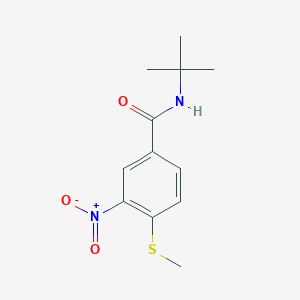
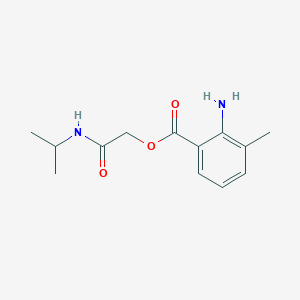


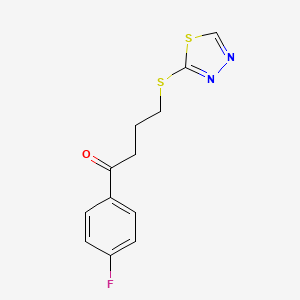
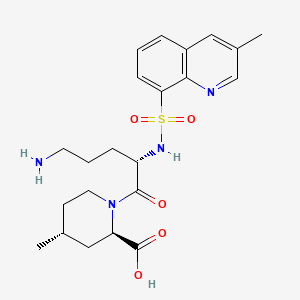

![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

